
Glycocholic acid (D4)
Descripción general
Descripción
Glycocholic acid (GCA) is a primary conjugated bile acid formed by the conjugation of cholic acid (CA) with glycine via an amide bond. Its deuterium-labeled analog, Glycocholic Acid (D4), is isotopically substituted at four hydrogen positions (typically on the glycine moiety or sterol core) and serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of bile acids in biological samples . This stable isotope derivative ensures minimal interference with endogenous analytes, enhancing analytical accuracy in metabolomic studies .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido glicocólico-d4 implica la incorporación de deuterio en el ácido glicocólico. Esto se logra típicamente mediante el proceso de intercambio hidrógeno-deuterio, donde los átomos de hidrógeno en la molécula de ácido glicocólico se reemplazan con átomos de deuterio en condiciones específicas .
Métodos de producción industrial: La producción industrial del ácido glicocólico-d4 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados para garantizar la incorporación de átomos de deuterio. El producto final se purifica utilizando técnicas cromatográficas para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido glicocólico-d4 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halógenos en presencia de un catalizador.
Productos principales formados:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El ácido glicocólico-d4 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un estándar interno en la espectrometría de masas para la cuantificación del ácido glicocólico y otros ácidos biliares.
Biología: Se estudia por su papel en la emulsificación y absorción de las grasas de la dieta.
Medicina: Se investiga por sus posibles propiedades anticancerígenas y su capacidad para inhibir la resistencia a múltiples fármacos en las células cancerosas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como un estándar de referencia en el control de calidad
Mecanismo De Acción
El ácido glicocólico-d4 actúa como un detergente para solubilizar las grasas para su absorción. Se dirige al receptor X farnesoide y a los receptores de ácido biliar TGR5 y S1PR2, influyendo en la expresión de genes involucrados en el metabolismo de los ácidos biliares. Además, aumenta la acumulación intracelular y la citotoxicidad de ciertos fármacos, como la epirrubicina, al inhibir las proteínas de resistencia a múltiples fármacos .
Compuestos similares:
Ácido glicocólico: La forma no deuterada del ácido glicocólico-d4.
Ácido taurocólico: Otro ácido biliar conjugado con taurina.
Ácido glico-ursodeoxycólico: Un ácido biliar conjugado con glicina y ácido ursodeoxycólico
Unicidad: El ácido glicocólico-d4 es único debido a la incorporación de deuterio, lo que lo convierte en un estándar interno ideal para la espectrometría de masas. Este etiquetado isotópico permite una cuantificación y un análisis precisos en diversas aplicaciones de investigación .
Comparación Con Compuestos Similares
Structural Comparison with Similar Bile Acids
Core Structural Similarities and Differences
GCA shares a sterol backbone with unconjugated bile acids like cholic acid (CA) but differs in its glycine-conjugated side chain. Evidence from ion mobility–mass spectrometry (IM-MS) reveals that both CA and GCA exhibit hydrogen bonding between their tail structures and the oxygen at carbon 3 (C3-OH), stabilizing their conformations. However, GCA’s glycine moiety introduces a 57 Da mass increase without significantly altering the collision cross-section (DTCCSN2), which remains comparable to unconjugated bile acids (average increase: 0.60%, ~1 Ų) .
Table 1: Structural and Conformational Properties
Property | Cholic Acid (CA) | Glycocholic Acid (GCA) |
---|---|---|
Molecular Formula | C₂₄H₄₀O₅ | C₂₆H₄₃NO₅ |
Conjugation | None | Glycine |
Key Hydrogen Bond | C3-OH ↔ Tail | C3-OH ↔ Tail + Glycine |
DTCCSN2 (Ų) | ~250 | ~251 |
Functional Comparison
Receptor Activation and Pharmacophore Overlap
GCA activates bitter taste receptor TAS2R14 but shows differential binding compared to tripeptide l-Trp-Trp-Trp.
TGR5 and FXR Receptor Interactions
GCA is a weak TGR5 agonist compared to taurolithocholic acid (TLCA) and CDCA-based conjugates. For example, GCA’s EC₅₀ for TGR5 activation is ~7-fold higher than CDCA-derived microbially conjugated bile salts (MBSCs) like PheCDCA .
Table 2: Receptor Activation Profiles
Compound | TGR5 EC₅₀ (µM) | Efficacy (% of TLCA) |
---|---|---|
TLCA | 0.5 | 100% |
Glycocholic Acid (GCA) | 12.3 | 45% |
Taurocholic Acid (TCA) | 8.9 | 50% |
Enzyme Binding and Catalytic Interactions
Molecular docking studies with bile salt hydrolase (BSH) from Lactobacillus plantarum demonstrate stronger binding of GCA (binding energy: -7.03 kJ/mol) compared to taurocholic acid (-4.42 kJ/mol). Lys32 and Gly10 residues form critical hydrogen bonds with GCA, enhancing substrate-enzyme interactions .
Pharmacokinetic and Transport Properties
Hepatic Uptake via NTCP
The sodium taurocholate co-transporting polypeptide (NTCP) mediates ~80% of GCA’s Na⁺-dependent uptake in hepatocytes, significantly higher than CA (40%) .
Table 3: Transport Contributions in Hepatocytes
Compound | NTCP Contribution (%) |
---|---|
Glycocholic Acid (GCA) | 80% |
Cholic Acid (CA) | 40% |
Ouabain | <5% |
Analytical Performance in Metabolomics
GCA-D4 is widely used to normalize bile acid quantification in LC-MS/MS. Its isotopic stability ensures high recovery rates (85–110%) in serum and bile matrices .
Clinical Correlations
- Liver Disease : Elevated fasting serum GCA levels correlate with histological severity in cirrhosis (86.6% sensitivity) but are less predictive than albumin or prothrombin activity .
- Diabetes and Kidney Disease : GCA inversely correlates with eGFR in diabetic kidney disease (rs = -0.224, p < 0.05), indicating renal dysfunction .
- Cancer Biomarker: GCA is less sensitive than creatine or sphinganine for pancreatic cancer diagnosis (AUC: 0.72 vs. 0.89) .
Table 4: Clinical Associations of GCA
Condition | Correlation/Utility | Reference |
---|---|---|
Cirrhosis | Marker of histological severity | |
Diabetic Kidney Disease | Inverse correlation with eGFR | |
Pancreatic Cancer | Lower sensitivity vs. other biomarkers |
Actividad Biológica
Glycocholic acid (D4), a deuterated form of glycocholic acid, is a bile acid conjugate formed from cholic acid and glycine. Its unique isotopic labeling with deuterium enhances its utility in biological research, particularly in studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of glycocholic acid (D4), highlighting its role in fat emulsification, gene regulation, cytotoxicity enhancement, and implications in liver function.
- Molecular Formula : C26H39D4NO6
- Molecular Weight : 468.28 g/mol
- CAS Registry Number : 1201918-15-1
Glycocholic acid (D4) functions primarily as a detergent that aids in the solubilization and absorption of fats and fat-soluble vitamins. This activity is critical for proper digestion and nutrient absorption in mammals. The compound is synthesized in the liver from cholesterol through a series of enzymatic reactions, primarily involving the conjugation of cholic acid with glycine.
1. Fat Emulsification and Absorption
Glycocholic acid (D4) plays a crucial role in emulsifying dietary fats, facilitating their absorption in the intestines. As a bile acid, it reduces the surface tension of fat droplets, allowing for more efficient digestion by pancreatic enzymes.
2. Gene Regulation
Research indicates that glycocholic acid (D4) influences gene expression related to bile acid receptors. For instance, it has been shown to decrease the expression of the farnesoid X receptor (FXR) while increasing the expression of TGR5 and S1PR2 genes in SNU-245 cells when administered at concentrations around 1.6 μmol/ml . This modulation can have significant implications for metabolic regulation and liver function.
3. Cytotoxicity Enhancement
Glycocholic acid (D4) has been observed to enhance the cytotoxic effects of certain chemotherapy agents, such as Epirubicin. This property may be beneficial in cancer treatments where enhanced drug efficacy is desired .
4. Impact on Cholesterol Metabolism
Studies have demonstrated that glycocholic acid influences cholesterol metabolism by affecting key enzymes involved in bile acid synthesis. For example, it inhibits HMG-CoA reductase and cholesterol 7 alpha-hydroxylase activities, which are critical for cholesterol homeostasis . This feedback regulation suggests that glycocholic acid may play a role in managing cholesterol levels within the body.
Case Studies
Case Study 1: Bile Acid Infusion Effects
In an experimental model using rabbits with bile fistulas, infusion of glycocholic acid resulted in significant changes in bile acid synthesis dynamics. After depleting endogenous bile acids, the administration of glycocholic acid inhibited biosynthesis by approximately 40%, demonstrating its regulatory effect on hepatic bile acid production .
Case Study 2: Serum Glycocholic Acid Measurement
A study aimed at quantifying serum levels of glycocholic acid highlighted the importance of accurate measurement techniques for assessing liver function in chronic hepatitis patients. The study utilized various protein precipitation methods to isolate glycocholic acid from serum samples effectively . The findings underscore the relevance of glycocholic acid levels as biomarkers for liver health.
Comparative Data Table
Property | Glycocholic Acid (D4) | Glycodeoxycholic Acid (D4) |
---|---|---|
Molecular Formula | C26H39D4NO6 | C26H39D4NO5 |
Role | Fat emulsification | Cholagogue |
Gene Regulation | FXR inhibition | CYP7A1 suppression |
Cytotoxicity Enhancement | Yes | No |
Q & A
Basic Research Questions
Q. What are the key structural features of Glycocholic Acid (D4) that influence its analytical detection?
Glycocholic Acid (D4) contains four deuterium atoms at the 2,2,4,4 positions of its glycine moiety, distinguishing it from non-deuterated forms. Its molecular formula (C₂₆H₃₉D₄NO₆) and isotopic purity (>95%) are critical for mass spectrometry (MS)-based quantification. Structural verification requires nuclear magnetic resonance (NMR) for deuterium placement and high-resolution MS to confirm isotopic integrity. These features minimize interference from endogenous bile acids in biological matrices .
Q. How is Glycocholic Acid (D4) synthesized, and what purity standards are critical for research applications?
Synthesis involves deuterium exchange at specific positions using deuterated reagents under controlled conditions. Purity (>95%) is validated via liquid chromatography (LC)-MS and NMR. Impurities such as non-deuterated glycocholic acid or degradation products must be <5% to ensure accurate quantification in tracer studies. Batch-specific certificates of analysis (COA) from suppliers like Cambridge Isotope Laboratories are essential for reproducibility .
Q. What methodological approaches are used to quantify Glycocholic Acid (D4) in biological matrices?
LC-MS/MS with electrospray ionization (ESI) in negative ion mode is the gold standard. Deuterated D4 serves as an internal standard to correct for matrix effects and ion suppression. Sample preparation includes solid-phase extraction (SPE) to isolate bile acids from serum or urine. Calibration curves (1–1000 ng/mL) validated with precision (CV <15%) and accuracy (80–120%) are required for clinical metabolomics .
Advanced Research Questions
Q. How does isotopic labeling with D4 enhance the accuracy of Glycocholic Acid quantification in LC-MS/MS?
Deuterium labeling minimizes isotopic overlap with endogenous metabolites, improving signal specificity. For example, D4 reduces interference from non-deuterated glycocholic acid (Δm/z = 4.025), enabling precise quantification in complex samples like serum. This approach is critical for pharmacokinetic studies, where endogenous bile acid fluctuations must be differentiated from exogenous administration .
Q. What challenges exist in synthesizing high-purity Glycocholic Acid (D4), and how can they be addressed?
Challenges include incomplete deuterium incorporation and side reactions during glycine conjugation. Optimizing reaction time, temperature, and deuterium source (e.g., D₂O vs. deuterated reagents) improves yield. Purity is validated using tandem MS coupled with isotopic pattern analysis. Advanced purification techniques, such as preparative LC, are necessary to remove non-deuterated byproducts .
Q. How can molecular networking in mass spectrometry identify novel Glycocholic Acid conjugates?
Molecular networking clusters MS/MS spectra based on similarity, revealing structurally related metabolites. For example, glycocholic acid (m/z 466.316) can form conjugates with amino acids (e.g., phenylalanine, Δm/z +90.047), detectable via mass shifts. Manual annotation and spectral library matching (e.g., GNPS) validate these conjugates in bile acid metabolism studies .
Q. What evidence supports Glycocholic Acid as a biomarker in cancer, and how do contradictory findings affect clinical translation?
Elevated glycocholic acid in urine discriminates prostate cancer (AUC = 0.808) but shows lower sensitivity in pancreatic cancer compared to creatine (AUC = 0.913). Contradictions arise from cohort heterogeneity (e.g., liver dysfunction confounding bile acid levels). Multi-biomarker panels (e.g., glycocholic acid + arachidonic acid) improve diagnostic specificity (AUC = 0.990) .
Q. What in vitro and in vivo models are used to study the anti-tumor mechanisms of Glycocholic Acid?
4T1 murine breast cancer cells are treated with glycocholic acid (10–100 µM) to assess proliferation via MTT assays. Western blotting reveals upregulated tumor-suppressor proteins (e.g., p53). In vivo, Sprague-Dawley rats are dosed orally (50 mg/kg), with plasma pharmacokinetics analyzed via LC-MS. Tissue distribution studies require homogenization and SPE to quantify hepatic accumulation .
Q. How do co-eluting metabolites affect the specificity of Glycocholic Acid detection in metabolomics?
Co-elution with taurocholic acid or sulfated bile acids can distort LC-MS peaks. Mitigation strategies include using hydrophilic interaction chromatography (HILIC) for better separation and MRM transitions specific to glycocholic acid (e.g., m/z 466.3 → 74.1). Isotopic dilution with D4 internal standards corrects residual matrix effects .
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WZQUIQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339959 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-15-1 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.